3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone
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Overview
Description
3-(6-Azabicyclo[310]hexan-6-yl)-2-methylquinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core structure with a bicyclic azabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency, potentially utilizing continuous flow chemistry techniques and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and azabicyclohexane-containing molecules. Examples include:
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 2-Methylquinazolin-4(3H)-one derivatives
Uniqueness
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
70575-38-1 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3 |
InChI Key |
CCDHIIZKBXUFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4 |
Origin of Product |
United States |
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